![molecular formula C8H12N2O B2744443 4-tert-butyl-1H-imidazole-2-carbaldehyde CAS No. 1339064-78-6](/img/structure/B2744443.png)
4-tert-butyl-1H-imidazole-2-carbaldehyde
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Overview
Description
“4-tert-butyl-1H-imidazole-2-carbaldehyde” is a chemical compound with the empirical formula C8H12N2O . It is a derivative of imidazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of imidazole derivatives, including “4-tert-butyl-1H-imidazole-2-carbaldehyde”, often involves the use of reagents such as formic acid, acetic anhydride, and sodium borohydride . For example, 4-bromo-1H-imidazole can be reacted with a 2M solution of i-PrMgCl in THF at 0°C, followed by the addition of a 2.5M solution of n-BuLi in hexanes .Molecular Structure Analysis
The molecular structure of “4-tert-butyl-1H-imidazole-2-carbaldehyde” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation of the molecule isCCCCc1nc(C=O)c[nH]1
. Chemical Reactions Analysis
Imidazole derivatives, including “4-tert-butyl-1H-imidazole-2-carbaldehyde”, can undergo various chemical reactions. For instance, 4-Imidazolecarboxaldehyde can undergo reductive amination with an amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-butyl-1H-imidazole-2-carbaldehyde” include a molecular weight of 152.19 . It is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
4-tert-butyl-1H-imidazole-2-carbaldehyde plays a significant role in the development of new pharmaceutical compounds. Its imidazole ring is a core structure in many therapeutic agents due to its resemblance to the bioactive histidine residue . This compound can be used to synthesize derivatives with potential antibacterial, antifungal, and antiviral properties .
Agriculture
In agriculture, this compound’s derivatives could be explored for their fungicidal and herbicidal activities. The imidazole ring’s ability to interact with various biological targets makes it a valuable scaffold for developing new agrochemicals .
Material Science
4-tert-butyl-1H-imidazole-2-carbaldehyde is utilized in material science for the synthesis of novel organic compounds that can serve as functional materials. These materials find applications in light-emitting diodes, solar cells, and as sensors due to their unique electronic properties .
Environmental Science
Environmental science research can leverage this compound in the synthesis of chemosensors that detect pollutants or toxic substances. Its structural versatility allows for the creation of sensitive and selective detection systems .
Analytical Chemistry
In analytical chemistry, derivatives of 4-tert-butyl-1H-imidazole-2-carbaldehyde are used as intermediates in the synthesis of dyes, indicators, and other reagents. These compounds are essential for various analytical procedures, including chromatography and spectroscopy .
Biochemistry
This compound is significant in biochemistry for studying enzyme inhibition and as a precursor in synthesizing biomolecules. It can be used to mimic natural substrates or to block enzymatic pathways in metabolic studies .
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications
Mode of Action
Imidazole derivatives are known to interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
Imidazole derivatives are known to play a role in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-1H-imidazole-2-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4-5H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVXEIIVDOIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-1H-imidazole-2-carbaldehyde |
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